![molecular formula C11H12Br2Si B14262574 Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- CAS No. 135853-29-1](/img/structure/B14262574.png)
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- is a specialized organosilicon compound with the molecular formula C11H12Br2Si . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 3,5-dibromophenyl ring. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- typically involves the Sonogashira coupling reaction. This reaction is performed between 3,5-dibromoiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Copper Co-Catalysts: Often used alongside palladium in Sonogashira coupling.
Bases: Triethylamine or other organic bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Sonogashira coupling reaction, the product would be a new compound with a carbon-carbon triple bond linking two aromatic rings .
Wissenschaftliche Forschungsanwendungen
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Research into its use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The ethynyl group allows for the formation of new carbon-carbon bonds, while the bromine atoms can be substituted with other functional groups . These properties make it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the 3,5-dibromophenyl group.
(3,5-Dibromophenyl)trimethylsilane: Similar but without the ethynyl group.
Uniqueness
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- is unique due to the combination of the ethynyl group and the 3,5-dibromophenyl ring. This combination provides distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
135853-29-1 |
|---|---|
Molekularformel |
C11H12Br2Si |
Molekulargewicht |
332.11 g/mol |
IUPAC-Name |
2-(3,5-dibromophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Br2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 |
InChI-Schlüssel |
ZDIUBIIBSRXQKX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


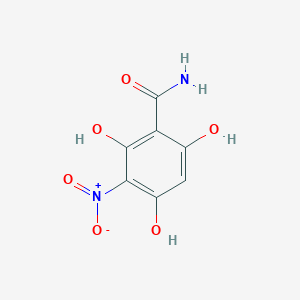
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
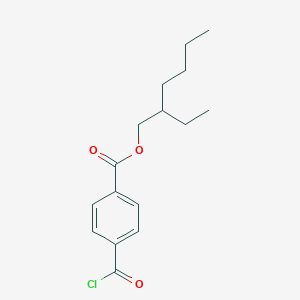
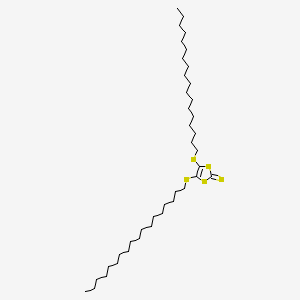
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
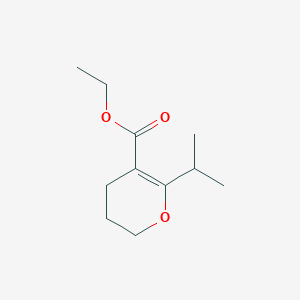
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
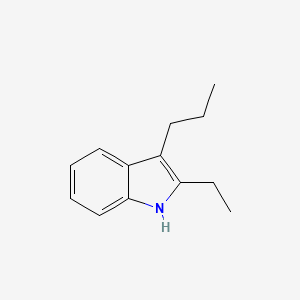


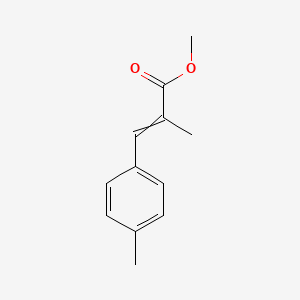
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

